methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate
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Overview
Description
Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is a chemical compound with the molecular formula C10H11I2NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate typically involves the iodination of a precursor compound followed by esterification. The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, followed by purification steps such as crystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of thyroid disorders due to its iodine content.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, potentially affecting the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate: Similar structure but lacks the amino group.
Levothyroxine: A synthetic T4 hormone used to treat hypothyroidism, containing iodine atoms but with a different molecular structure.
Uniqueness
Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11I2NO3 |
---|---|
Molecular Weight |
447.01 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate |
InChI |
InChI=1S/C10H11I2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1 |
InChI Key |
TWUDQOSVGDGRHW-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C(=C1)I)O)I)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N |
Origin of Product |
United States |
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